molecular formula C16H10ClNO3 B8781646 1-(2-Chloro-4-nitrophenoxy)naphthalene CAS No. 76590-07-3

1-(2-Chloro-4-nitrophenoxy)naphthalene

Cat. No. B8781646
CAS RN: 76590-07-3
M. Wt: 299.71 g/mol
InChI Key: ICUAYKKPVLQPRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04275077

Procedure details

To a solution of 144 g (1 mol) of α-naphthol in 1 liter of xylene were added 65 g (1 mol) of finely powdered 88% potassium hydroxide. The mixture thus obtained was boiled under N2 -atmosphere in an apparatus equipped with an effective water trap under constant stirring until no water was separating any more and the head temperature had risen to 137° C. Then, 500 ml of dimethylformamide were added, The solution thus obtained was boiled for a further two hours under nitrogen in the apparatus equippped with an effective water trap; then, 500 ml of solvent were distilled therefrom. The residue was allowed to cool off under nitrogen to 100° C., and 211 g (1 mol) of 3,4-dichloronitrobenzene and 1 g of copper powder were added. Then it was refluxed under nitrogen while stirring for 8 hours (approx. 140° C. bottom temperature). Afterwards it was allowed to cool off to ~50° C., approx. 30 g of kieselguhr were added, the mixture thus obtained was stirred, and the undissolved substance was removed by suction filtration and washed with xylene. The filtrate united with the wash liquid was evaporated in vacuo to dryness. The residue was dissolved in warm toluene. The obtained solution was extracted thrice with separate portions of 500 ml of 1 N sodium hydroxide solution and, subsequently, twice with separate portions of 500 ml of water. Then, the toluene phase was evaporated to dryness in vacuo (crude yield: 290 g, 96% of theory). The residue was stirred with 1.7 liter of gasoline (boiling range 80°-110° C.) at approx. 85° C. Most of the crude product dissolved; some resin remain undissolved. The solution decanted therefrom was allowed to cool off slowly. First, the product precipitated oily; however, by trituration at approx. 50° C., crystals were obtained. Then it was cooled for several hours to 5° C. and the crystalline product was removed by suction filtration.
Quantity
144 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
211 g
Type
reactant
Reaction Step Three
Quantity
1 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([OH:11])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[OH-].[K+].O.[Cl:15][C:16]1[CH:17]=[C:18]([N+:23]([O-:25])=[O:24])[CH:19]=[CH:20][C:21]=1Cl>C1(C)C(C)=CC=CC=1.[Cu]>[C:1]1([O:11][C:21]2[CH:20]=[CH:19][C:18]([N+:23]([O-:25])=[O:24])=[CH:17][C:16]=2[Cl:15])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
144 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
1 L
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
211 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)[N+](=O)[O-]
Name
Quantity
1 g
Type
catalyst
Smiles
[Cu]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
while stirring for 8 hours (approx. 140° C. bottom temperature)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture thus obtained
CUSTOM
Type
CUSTOM
Details
equipped with an effective water trap
CUSTOM
Type
CUSTOM
Details
was separating any more and the head temperature
CUSTOM
Type
CUSTOM
Details
had risen to 137° C
ADDITION
Type
ADDITION
Details
Then, 500 ml of dimethylformamide were added
CUSTOM
Type
CUSTOM
Details
The solution thus obtained
CUSTOM
Type
CUSTOM
Details
equippped with an effective water trap
DISTILLATION
Type
DISTILLATION
Details
then, 500 ml of solvent were distilled
TEMPERATURE
Type
TEMPERATURE
Details
Then it was refluxed under nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
to cool off to ~50° C.
ADDITION
Type
ADDITION
Details
approx. 30 g of kieselguhr were added
CUSTOM
Type
CUSTOM
Details
the mixture thus obtained
STIRRING
Type
STIRRING
Details
was stirred
CUSTOM
Type
CUSTOM
Details
the undissolved substance was removed by suction filtration
WASH
Type
WASH
Details
washed with xylene
CUSTOM
Type
CUSTOM
Details
was evaporated in vacuo to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in warm toluene
EXTRACTION
Type
EXTRACTION
Details
The obtained solution was extracted thrice with separate portions of 500 ml of 1 N sodium hydroxide solution
CUSTOM
Type
CUSTOM
Details
Then, the toluene phase was evaporated to dryness in vacuo (crude yield: 290 g, 96% of theory)
STIRRING
Type
STIRRING
Details
The residue was stirred with 1.7 liter of gasoline (boiling range 80°-110° C.) at approx. 85° C
DISSOLUTION
Type
DISSOLUTION
Details
Most of the crude product dissolved
CUSTOM
Type
CUSTOM
Details
The solution decanted
TEMPERATURE
Type
TEMPERATURE
Details
to cool off slowly
CUSTOM
Type
CUSTOM
Details
First, the product precipitated oily
CUSTOM
Type
CUSTOM
Details
however, by trituration at approx. 50° C., crystals were obtained
TEMPERATURE
Type
TEMPERATURE
Details
Then it was cooled for several hours to 5° C.
CUSTOM
Type
CUSTOM
Details
the crystalline product was removed by suction filtration

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C1(=CC=CC2=CC=CC=C12)OC1=C(C=C(C=C1)[N+](=O)[O-])Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.